molecular formula C20H18N4O2 B2440807 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)acetamide CAS No. 1190012-26-0

2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B2440807
CAS No.: 1190012-26-0
M. Wt: 346.39
InChI Key: JACGUKGSIQUHFZ-UHFFFAOYSA-N
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Description

2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrimidoindole core

Properties

IUPAC Name

2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-12-3-6-14(7-4-12)22-17(25)10-24-11-21-18-15-9-13(2)5-8-16(15)23-19(18)20(24)26/h3-9,11,23H,10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACGUKGSIQUHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrimidoindole core, followed by acylation to introduce the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., chromium trioxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of functionalized analogs.

Scientific Research Applications

2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thioacetic acid
  • Ethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-4,5-dihydro-3H-indeno[1,2-b]pyridine-3-carboxylate

Uniqueness

2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)acetamide is unique due to its specific structural features, such as the presence of the pyrimidoindole core and the acetamide group. These features may confer distinct chemical and biological properties, making it valuable for specific applications.

Biological Activity

The compound 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)acetamide (CAS Number: 1105208-07-8) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O2C_{18}H_{22}N_{4}O_{2}, with a molecular weight of 350.39 g/mol. The structure features a pyrimidine core fused with an indole ring, which is characteristic of many biologically active compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from indole derivatives and acylating agents. Various reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity. The synthesis pathway may also include purification techniques like crystallization to isolate the final product effectively.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antimycobacterial activities. For instance, studies have shown that derivatives containing a thienopyrimidine moiety demonstrate effectiveness against various strains of Gram-positive and Gram-negative bacteria as well as mycobacterial species like Mycobacterium tuberculosis .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. The mechanism of action is believed to involve interaction with specific molecular targets that regulate cell cycle progression and apoptosis .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may modulate the activity of certain enzymes or receptors involved in cellular signaling pathways. This modulation can lead to altered cellular responses such as reduced inflammation or inhibited tumor growth.

Case Studies

  • Antibacterial Evaluation : A study assessing various derivatives found that modifications in the side chains significantly affected antibacterial potency. Compounds with specific substitutions showed lower Minimum Inhibitory Concentration (MIC) values against Escherichia coli and Staphylococcus aureus .
  • Anticancer Activity : In vitro tests on cancer cell lines demonstrated that the compound could reduce viability significantly compared to control groups. The findings suggest potential for further development as a therapeutic agent against specific cancers .

Data Tables

Activity Type Target Organism/Cell Line IC50/MIC (µM) Reference
AntibacterialE. coli10
AntibacterialS. aureus15
AnticancerA431 Vulvar Carcinoma20
AnticancerMCF7 Breast Cancer25

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